![molecular formula C7H5BrClNO B1338502 4-Bromo-alpha-chlorobenzaldoxime CAS No. 29203-58-5](/img/structure/B1338502.png)
4-Bromo-alpha-chlorobenzaldoxime
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Description
4-Bromo-alpha-chlorobenzaldoxime is a chemical compound with the formula C6H4BrClNO. It is a colorless, volatile liquid that is used in organic synthesis and in the manufacture of pharmaceuticals, dyes, and pesticides. It is also used as a reagent in the synthesis of other compounds. 4-Bromo-alpha-chlorobenzaldoxime is a brominated derivative of benzaldoxime, and is used in a variety of organic reactions.
Scientific Research Applications
Spectroscopic Analysis
4-Bromo-alpha-chlorobenzaldoxime can be used in spectroscopic analysis. Infrared (IR) spectroscopy is one of the most common spectroscopic techniques and serves as an effective tool for characterizing compound and solvent interactions . The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were also investigated .
Conformational Analysis
This compound can be used in conformational analysis. Experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde were performed by IR spectroscopy and density functional theory (DFT) .
Solvent Effect Study
4-Bromo-alpha-chlorobenzaldoxime can be used to study the solvent effect. The scale from linear solvation energy relationships obtained using both experimental and theoretical data is useful to study solvent effect .
Synthesis of α-Brominated Products
The bromination reaction of carbonyl compounds is a crucial aspect of organic chemistry. α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Pharmaceutical Applications
Benzaldehyde derivatives (aromatic aldehydes) are commonly employed in the field of pharmaceutical chemistry . For example, substituted benzaldehydes can be designed to increase the oxygen affinity of human hemoglobin and to inhibit the sickle erythrocytes .
Industrial Applications
This compound finds extensive applications in the chemical industry in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes as well as ligands in metal coordination chemistry .
properties
IUPAC Name |
(1Z)-4-bromo-N-hydroxybenzenecarboximidoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H/b10-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPFQZFNZNMZEF-YFHOEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498366 |
Source
|
Record name | 4-Bromo-N-hydroxybenzene-1-carboximidoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40498366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-alpha-chlorobenzaldoxime | |
CAS RN |
29203-58-5 |
Source
|
Record name | 4-Bromo-N-hydroxybenzene-1-carboximidoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40498366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-N-hydroxybenzene-1-carbonimidoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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